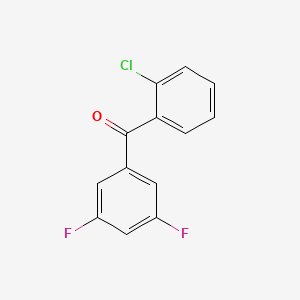

2-Chloro-3',5'-difluorobenzophenone

Description

Historical Context of Halogenated Benzophenones

The development of halogenated benzophenones traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874, who first described working with benzophenone and established fundamental understanding of this aromatic ketone family. Graebe's early investigations involved the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane, laying the groundwork for subsequent explorations into the reactivity and synthetic utility of benzophenone derivatives. The introduction of halogen substituents into the benzophenone framework emerged as a natural evolution of these early studies, driven by the recognition that halogen atoms could dramatically alter the electronic properties and synthetic versatility of the parent compound.

The systematic investigation of halogenated benzophenones gained momentum throughout the twentieth century as researchers recognized their potential as intermediates in organic synthesis. The Friedel-Crafts acylation reaction between benzene and benzoyl chloride, catalyzed by aluminum chloride, became established as a primary synthetic route for benzophenone preparation. This methodology was subsequently adapted and refined to accommodate halogenated substrates, enabling the controlled introduction of chlorine and fluorine substituents at specific positions on the aromatic rings. The development of these synthetic approaches paralleled broader advances in organohalogen chemistry, particularly the growing appreciation for the unique properties imparted by fluorine substitution.

The emergence of decarboxylative halogenation reactions, including the Hunsdiecker-Borodin reaction, provided additional pathways for introducing halogen functionality into aromatic systems. These methodologies proved particularly valuable for accessing complex halogenation patterns that were difficult to achieve through direct electrophilic substitution. The evolution of halogenated benzophenone chemistry thus reflects the broader development of synthetic organic chemistry, incorporating advances in both classical and modern synthetic methodologies.

Significance of 2-Chloro-3',5'-difluorobenzophenone in Chemical Research

This compound occupies a distinctive position within contemporary chemical research due to its unique combination of structural features and synthetic accessibility. The compound's significance stems from its role as a versatile intermediate in the synthesis of complex organic molecules, particularly those intended for pharmaceutical applications. The strategic placement of halogen substituents creates a molecule with asymmetric electronic distribution, offering multiple sites for further functionalization and derivatization. This structural complexity makes the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships in bioactive molecules.

Recent research has highlighted the importance of benzophenone derivatives as scaffolds in drug discovery, with particular emphasis on their prevalence in naturally occurring bioactive compounds. The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly important due to fluorine's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond. These characteristics often translate to improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic profiles in drug candidates. The presence of two fluorine atoms in this compound thus positions it as a particularly attractive building block for pharmaceutical research.

The compound's research significance extends beyond pharmaceutical applications to include materials science and polymer chemistry. Halogenated benzophenones have demonstrated utility as photoinitiators in ultraviolet curing applications, where their ability to absorb specific wavelengths of light and generate reactive species makes them valuable components in printing inks, imaging systems, and protective coatings. The specific substitution pattern in this compound may offer unique photochemical properties that could be exploited in specialized applications requiring precise control over photoinitiation processes.

Positioning Within Organohalogen Chemistry

Within the broader field of organohalogen chemistry, this compound represents an important example of mixed halogenation, where different halogen atoms are incorporated into a single molecular framework. This approach to molecular design reflects the sophisticated understanding that has developed regarding the individual contributions of different halogens to molecular properties. Chlorine substitution typically provides moderate electron-withdrawal effects and opportunities for nucleophilic substitution reactions, while fluorine substitution offers more pronounced electronic effects and enhanced chemical stability.

The compound's positioning within organohalogen chemistry is further defined by its aromatic ketone framework, which provides additional sites for chemical modification and reaction. The carbonyl group serves as both an electron-withdrawing center and a reactive site for various transformations, including reduction, oxidation, and condensation reactions. This combination of halogen substituents with a reactive carbonyl group creates a multifunctional molecule that can participate in diverse chemical transformations, making it particularly valuable for synthetic chemists designing complex molecular architectures.

Recent advances in fluorination chemistry have expanded the toolkit available for introducing fluorine atoms into organic molecules, with particular emphasis on developing methods that provide precise control over regioselectivity and stereoselectivity. The synthesis of compounds like this compound benefits from these methodological advances, which enable the efficient preparation of molecules with specific substitution patterns. The continued development of fluorination methodology is expected to further enhance the accessibility and utility of such compounds in chemical research.

The compound also exemplifies the growing importance of mixed halogenation strategies in contemporary organic synthesis. Rather than relying on single-halogen substitution patterns, researchers increasingly recognize the advantages of incorporating multiple different halogens to fine-tune molecular properties. This approach allows for the optimization of specific characteristics such as lipophilicity, electronic distribution, and reactivity patterns, providing chemists with greater flexibility in molecular design.

Evolution of Fluorinated Aromatic Compounds in Research

The evolution of fluorinated aromatic compounds in chemical research reflects a remarkable transformation in how chemists approach molecular design and synthesis. Early investigations into fluorinated aromatic systems were limited by the challenging nature of fluorine chemistry and the lack of readily available fluorinating reagents. However, the recognition of fluorine's unique properties and its potential impact on molecular behavior drove continuous methodological development, ultimately leading to the sophisticated fluorination chemistry available today.

The development of fluorinated benzophenone derivatives, including compounds like this compound, represents a convergence of advances in both fluorination methodology and benzophenone chemistry. Early synthetic approaches often relied on harsh conditions and specialized reagents, limiting their practical applicability. The evolution toward milder, more selective fluorination methods has greatly expanded the accessibility of fluorinated aromatic compounds, enabling their broader incorporation into research programs across multiple disciplines.

Contemporary research into fluorinated aromatic compounds has been particularly influenced by their applications in pharmaceutical chemistry. The unique properties of the carbon-fluorine bond, including its high strength and the significant electronegativity of fluorine, often translate to improved drug properties such as enhanced metabolic stability and modified binding affinity. This recognition has driven extensive research into fluorinated pharmaceutical intermediates, with benzophenone derivatives serving as important scaffolds for drug development programs.

The photochemical properties of fluorinated benzophenones have also contributed to their research significance. These compounds often exhibit distinctive absorption characteristics and photophysical behavior compared to their non-fluorinated analogs, making them valuable tools for photochemical studies and applications. The ability to modify photochemical properties through strategic fluorine incorporation has opened new avenues for research in areas ranging from photopolymerization to photodynamic therapy.

Table 1: Structural and Physical Properties of this compound

The research trajectory of fluorinated aromatic compounds continues to evolve, with current investigations focusing on developing more sustainable and efficient synthetic methodologies. The environmental considerations associated with fluorine chemistry have prompted research into alternative fluorination strategies and more environmentally benign synthetic approaches. This ongoing evolution ensures that compounds like this compound will continue to play important roles in advancing both fundamental understanding and practical applications in chemical research.

Structure

2D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJBQJLWYGAYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641447 | |

| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-97-8 | |

| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-3’,5’-difluorobenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .

Chemical Reactions Analysis

2-Chloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form corresponding benzoic acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3’,5’-difluorobenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Chloro-Difluorobenzophenones

- 3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9): This positional isomer has the chloro group at the 3-position instead of the 2-position. The molecular formula (C₁₃H₇ClF₂O) and weight (252.64 g/mol) are identical to the target compound, but the altered substitution pattern affects electronic properties.

Acetophenone Analogs

- 2-Chloro-3',4'-difluoroacetophenone (CAS 51336-95-9): This compound replaces the benzophenone backbone with an acetophenone structure. The molecular weight (190.6 g/mol) is lower, and the presence of an acetyl group instead of a benzoyl group alters solubility and reactivity. For example, acetophenones are generally more reactive in nucleophilic additions due to less steric hindrance .

Functional Group Variants

- 2-Chloro-3,5-difluorophenol (): Replacing the ketone with a hydroxyl group introduces acidity (pKa ~8–10), making it suitable for pH-sensitive applications. The phenol group also increases hydrogen bonding capacity, contrasting with the hydrophobic benzophenone core .

Data Table: Key Properties of Selected Compounds

Biological Activity

2-Chloro-3',5'-difluorobenzophenone (C13H7ClF2O) is a synthetic organic compound classified as a benzophenone. With a molecular weight of 252.64 g/mol, it has garnered attention in various fields, particularly in medical and environmental research due to its biological activity. This article delves into its biological activity, mechanisms, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or an allosteric site, preventing substrate binding and catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with receptors, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has been evaluated for its antibacterial and antiplasmodial activities. In a study comparing several derivatives, this compound exhibited significant interaction with proteins associated with bacterial virulence factors and demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria .

Table 1: Antimicrobial Activity Data

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of apoptotic pathways and cell cycle regulation .

Case Studies

- Antiplasmodial Activity : In a comparative study, this compound showed effective binding interactions with dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum, indicating potential as an antimalarial agent .

- Enzyme Inhibition : Research has demonstrated that this compound can act as an enzyme inhibitor in various biochemical assays, suggesting its utility in drug development for diseases where enzyme inhibition is a therapeutic target.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride under controlled conditions to ensure high yield and purity. Its applications extend beyond biological research into industrial uses, including the production of polymers and dyes.

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals that the unique substitution pattern of this compound imparts distinct chemical and biological properties:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms at positions 3 & 5 | Significant antibacterial and anticancer activity |

| 2-Chloro-3',4',5'-trifluorobenzophenone | Additional fluorine atom at position 4 | Varies in reactivity and selectivity |

| 3-Chloro-3',5'-difluorobenzophenone | Chlorine atom at position 3 | Different interaction profiles |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.